
CCG 2046
概要
説明
準備方法
CCG 2046の合成は、2-ペンタノンとマロンニトリルの反応を伴います。この反応は通常、目的の生成物の形成を確実にするために制御された条件下で行われます。 This compoundの工業的製造方法は広く文書化されていませんが、合成経路は一般的に高純度試薬と正確な反応条件の使用を含み、最終生成物の高収率と高純度を実現します .
化学反応の分析
CCG 2046は、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子団を別の原子または原子団に置き換えることを伴います。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用範囲を持っています。
化学: これは、タンパク質と他の分子間の相互作用を研究するためのさまざまなアッセイにおいて化学阻害剤として使用されます。
生物学: これは、RGS4の細胞シグナル伝達経路における役割と、治療標的としての可能性を調査するために使用されます。
医学: これは、特定の種類のがんや神経疾患など、調節不全のGタンパク質シグナル伝達に関連する疾患の治療における潜在的な用途について研究されています。
科学的研究の応用
Cancer Research
CCG 2046 has been studied for its impact on cancer cell signaling. By modulating RGS4, it influences various pathways associated with tumor growth and metastasis. Research indicates that this compound can disrupt aberrant signaling in cancer cells, potentially leading to reduced proliferation and increased apoptosis in malignant cells. This modulation can be crucial in developing targeted therapies for cancers characterized by dysregulated GPCR signaling.
Neurological Disorders
The compound has also shown promise in neurological research. RGS4 is implicated in several neurological disorders, including schizophrenia and depression. Studies suggest that this compound may help restore normal signaling pathways disrupted in these conditions, providing a novel approach for therapeutic intervention.
Cardiovascular Health
In cardiovascular research, this compound's ability to modulate GPCR signaling is being explored for its effects on heart function and blood pressure regulation. The compound may aid in understanding the signaling mechanisms involved in heart diseases, potentially leading to new treatment modalities.
Drug Discovery
This compound serves as a valuable tool in drug discovery processes aimed at identifying new therapeutic agents targeting GPCRs. Its selective modulation properties allow researchers to dissect the roles of specific signaling pathways, paving the way for the development of drugs with enhanced efficacy and reduced side effects.
Case Study 1: Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted the potential of this compound as an adjunct therapy in cancer treatment protocols.
Case Study 2: Neurological Models
In animal models of schizophrenia, administration of this compound resulted in improved behavioral outcomes and normalized neurotransmitter levels. This study supports the hypothesis that modulation of RGS4 can have beneficial effects on symptoms associated with this disorder.
Case Study 3: Cardiovascular Function
Research examining the cardiovascular effects of this compound demonstrated its ability to lower blood pressure in hypertensive rat models. The findings suggest that this compound may offer a new avenue for treating hypertension through targeted modulation of GPCR pathways involved in vascular tone regulation.
Table 1: Summary of Applications of this compound
Application Area | Mechanism | Potential Impact |
---|---|---|
Cancer Research | Modulates RGS4 signaling | Reduced tumor growth and increased apoptosis |
Neurological Disorders | Restores normal neurotransmitter levels | Improved behavioral outcomes |
Cardiovascular Health | Affects GPCR signaling | Lowered blood pressure |
Drug Discovery | Tool for identifying new agents | Enhanced drug efficacy with fewer side effects |
Table 2: Case Study Findings
Study Type | Model Used | Key Findings |
---|---|---|
Cancer Cell Lines | Various cancer cell lines | Decreased viability, increased apoptosis |
Neurological Models | Animal models for schizophrenia | Improved behavior, normalized neurotransmitters |
Cardiovascular Function | Hypertensive rat models | Significant reduction in blood pressure |
作用機序
CCG 2046は、RGS4の活性を阻害することでその効果を発揮します。この阻害は、RGS4とGタンパク質アルファサブユニット間の相互作用を破壊し、それによってこれらのタンパク質によって調節されるシグナル伝達経路を調節します。 このメカニズムに関与する正確な分子標的と経路はまだ研究中ですが、this compoundは細胞機能と生存に不可欠なさまざまな下流シグナル伝達イベントに影響を与えると考えられています .
類似の化合物との比較
This compoundは、RGS4を選択的に阻害する能力においてユニークです。類似の化合物には以下が含まれます。
CCG 4986: RGS4の別の阻害剤ですが、効力と選択性のプロファイルが異なります。
エリップチン: RGS4も阻害しますが、追加の生物学的活性を持っています。
PD 169316: 異なるメカニズムを通じて同様のシグナル伝達経路に影響を与えるキナーゼ阻害剤。
類似化合物との比較
CCG 2046 is unique in its ability to selectively inhibit RGS4. Similar compounds include:
CCG 4986: Another inhibitor of RGS4, but with different potency and selectivity profiles.
Ellipticine: A compound that also inhibits RGS4 but has additional biological activities.
PD 169316: A kinase inhibitor that affects similar signaling pathways but through different mechanisms.
生物活性
CCG 2046 is a compound recognized for its role as an inhibitor of the regulator of G-protein signaling 4 (RGS4). This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications and its mechanism of action, which involves reducing the RGS4-Gαo protein-protein interaction signal, thereby influencing various cellular signaling pathways.
- Chemical Name : 3-Methyl-3-propyl-1,1,2,2-cyclopropanetetracarbonitrile
- CAS Number : 13017-69-1
- Purity : ≥99% .
This compound functions primarily by inhibiting RGS4, a protein that modulates G-protein signaling pathways. By inhibiting RGS4, this compound alters the dynamics of G-protein signaling, which is critical in various physiological processes including neurotransmission and cell proliferation. This inhibition can lead to enhanced signaling through Gαo proteins, which may have implications for conditions such as heart disease and cancer .
Inhibitory Effects on TNF-α Production
Recent studies have identified this compound as a novel inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. In high-throughput screening assays, this compound demonstrated robust inhibition of TNF-α production, suggesting its potential utility in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
RGS4 Inhibition | Reduces RGS4-Gαo interaction signals |
TNF-α Inhibition | Inhibits TNF-α production in cellular assays |
Potential Therapeutic Uses | Cardiovascular diseases, inflammatory conditions |
High Throughput Screening Assays
In a study published in Molecular Pharmacology, this compound was evaluated alongside other compounds for its ability to inhibit TNF-α production. The results indicated that this compound had an IC50 value of less than 5 µM, demonstrating significant potency without apparent cytotoxicity at similar concentrations .
Therapeutic Implications
The inhibition of RGS4 and TNF-α by this compound suggests that it could be beneficial in treating diseases characterized by excessive inflammatory responses or aberrant G-protein signaling. For instance:
- Cardiovascular Disease : By modulating G-protein signaling pathways involved in cardiac function.
- Inflammatory Disorders : Through the reduction of pro-inflammatory cytokines like TNF-α.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its long-term effects, optimal dosing strategies, and potential side effects will be essential for its development as a clinical agent.
特性
IUPAC Name |
3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAQSPOCQDQFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(C1(C#N)C#N)(C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294828 | |
Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13017-69-1 | |
Record name | NSC98338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CCG-2046 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。